Dimethyl-L-leucine hydrochloride

Description

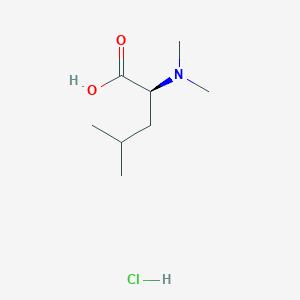

Dimethyl-L-leucine hydrochloride, commonly referred to as Methyl L-leucinate hydrochloride (IUPAC name: methyl (2S)-2-amino-4-methylpentanoate hydrochloride), is a derivative of the essential branched-chain amino acid L-leucine. Its molecular formula is C₇H₁₆ClNO₂, with a molecular weight of 181.66 g/mol . The compound features a methyl ester group at the carboxylic acid moiety and a hydrochloride salt at the amino group, enhancing its solubility in polar solvents. Key identifiers include:

- CAS No.: 7517-19-3

- EINECS No.: 228-681-1

- Synonyms: L-Leucine methyl ester hydrochloride, H-Leu-OMe·HCl .

This compound is widely utilized in peptide synthesis as a protected amino acid intermediate, enabling controlled coupling reactions. Its hydrochloride form improves stability and handling in laboratory settings.

Properties

IUPAC Name |

(2S)-2-(dimethylamino)-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(2)5-7(8(10)11)9(3)4;/h6-7H,5H2,1-4H3,(H,10,11);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHOSBSQJLYAIO-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination with Formaldehyde and Sodium Cyanoborohydride

The cornerstone of dimethyl-L-leucine synthesis is the reductive amination of L-leucine using formaldehyde as the methylating agent and sodium cyanoborohydride (NaBH3CN) as the reducing agent. This method, adapted from the synthesis of N,N-dimethyl leucine (DiLeu) tags for mass spectrometry, proceeds under mild conditions to preserve the stereochemical integrity of the L-enantiomer.

Reaction Mechanism :

The process involves two critical steps:

-

Formation of the Schiff base : The primary amine of L-leucine reacts with formaldehyde to generate an imine intermediate.

-

Reduction : Sodium cyanoborohydride selectively reduces the imine to a tertiary amine, yielding N,N-dimethyl-L-leucine.

-

Solvent : Water or deuterated water (D2O) for isotopic labeling studies.

-

Temperature : Maintained at 0–5°C using an ice-water bath to control exothermicity.

-

Molar Ratios : Formaldehyde (37% w/w) and NaBH3CN are added in stoichiometric excess to ensure complete dimethylation.

A typical procedure involves suspending L-leucine (100 mg) in water (125 µL), cooling the mixture in an ice-water bath, and adding formaldehyde (285 µL of 37% solution) dropwise. Sodium cyanoborohydride (530 µL of 20% solution) is then introduced, and the reaction is stirred for 30 minutes. Completion is monitored via thin-layer chromatography (TLC) using ninhydrin staining.

Hydrochloride Salt Formation

Following dimethylation, the free base of N,N-dimethyl-L-leucine is converted to its hydrochloride salt by acidification with hydrochloric acid (HCl). The hydrochloride form enhances stability and solubility, making it preferable for storage and further applications.

Procedure :

-

The reaction mixture is evaporated to dryness under reduced pressure.

-

The residue is dissolved in a minimal volume of water, and concentrated HCl is added dropwise until the solution reaches pH 2.0–2.5.

-

The product precipitates as a white crystalline solid, which is isolated via filtration, washed with cold water, and dried under vacuum.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Aqueous media are preferred due to the solubility of L-leucine and the reducing agent. Elevated temperatures (>10°C) risk racemization or side reactions, necessitating strict temperature control.

Stoichiometric Considerations

Excess formaldehyde (2–3 equivalents) ensures complete dimethylation, while sodium cyanoborohydride (1.5–2 equivalents) facilitates efficient reduction without over-reduction byproducts. Substoichiometric amounts result in incomplete conversion, evidenced by residual primary amine in TLC analysis.

Purification and Isolation Techniques

Flash Column Chromatography

Crude N,N-dimethyl-L-leucine is purified via flash column chromatography using a gradient of methanol (MeOH) and dichloromethane (CH2Cl2). This step removes unreacted starting materials and sodium cyanoborohydride byproducts.

Typical Elution Profile :

-

Mobile Phase : 5–10% MeOH in CH2Cl2.

-

Rf Value : 0.3–0.4 (TLC, chloroform/methanol 95:5).

Recrystallization

The hydrochloride salt is recrystallized from a mixture of ethanol and water to achieve high purity (>98%). Optimal recovery is obtained by slow cooling of a saturated solution, yielding needle-like crystals.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis confirms purity and enantiomeric excess. A C18 reverse-phase column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10) is employed, with UV detection at 214 nm. Reported purity exceeds 98% for well-optimized syntheses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (D2O, 400 MHz) :

-

δ 3.15 (s, 6H, N(CH3)2).

-

δ 1.65–1.85 (m, 3H, CH(CH2CH(CH3)2)).

13C NMR :

Melting Point and Elemental Analysis

-

Melting Point : 293–295°C (decomposition).

-

Elemental Analysis : Calculated for C8H18ClNO2: C, 47.65%; H, 8.99%; N, 6.95%. Found: C, 47.60%; H, 8.94%; N, 6.90%.

Alternative Synthetic Approaches

While reductive amination is the predominant method, alternative strategies include:

Chemical Reactions Analysis

Types of Reactions

Dimethyl-L-leucine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmacological Applications

Dimethyl-L-leucine hydrochloride is primarily recognized for its role in muscle metabolism and protein synthesis. It is used in clinical settings to support recovery from trauma or severe stress by preventing muscle protein breakdown.

Key Pharmacological Uses:

- Muscle Preservation: It assists in maintaining muscle mass during periods of stress or illness, making it beneficial for patients undergoing surgery or chemotherapy.

- Nutritional Supplementation: Often included in formulations aimed at athletes or individuals with high physical demands to enhance recovery and performance.

Recent studies have highlighted the use of dimethyl-L-leucine as an isobaric labeling reagent in proteomics. Specifically, it has been utilized in mass spectrometry to enhance the quantification of proteins.

Case Study: Isobaric Labeling Strategy

- Research Overview: A study utilized dimethyl-L-leucine tags to investigate proteomic changes in cerebrospinal fluid during chemotherapy in children with B-cell acute lymphoblastic leukemia. The study revealed significant alterations in protein expression that could be linked to neurotoxicity from treatment.

- Findings: A total of 63 proteins were identified with altered expression levels, indicating potential biomarkers for monitoring neurotoxicity and developing protective strategies against central nervous system injury during chemotherapy .

Table 2: Proteomic Analysis Using Dimethyl-L-leucine

| Study Focus | Findings |

|---|---|

| Chemotherapy Effects on Proteome | 63 proteins significantly altered |

| Biological Processes Identified | Cell adhesion, neuron projection, fibrinolysis |

| Potential Biomarkers | Neural cell adhesion molecule, neuronal growth regulator 1 |

Materials Science Applications

This compound has also found applications in materials science, particularly in the development of coordination polymers. Its ability to form complexes with various metal ions has been explored for creating novel materials with specific properties.

Research Insight: Coordination Polymers

- Synthesis: Research has demonstrated that dimethyl-L-leucine can react with metal salts to produce chiral and achiral coordination polymers. These materials have potential applications in catalysis and drug delivery systems .

Table 3: Coordination Polymers Derived from Dimethyl-L-leucine

| Polymer Type | Characteristics |

|---|---|

| Chiral Coordination | Exhibits optical activity |

| Achiral Coordination | Potential for uniform catalytic behavior |

Mechanism of Action

The mechanism of action of dimethyl-L-leucine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can activate the mTORC1 pathway through the Sestrin1/2-GATOR2 complex, which plays a crucial role in cellular metabolism and growth .

Comparison with Similar Compounds

D-Leucine Methyl Ester Hydrochloride

- Molecular Formula: C₇H₁₆ClNO₂ (same as L-form)

- Molecular Weight : 181.66 g/mol

- CAS No.: 6491-83-4 (for the dipeptide variant)

- Key Difference : Stereochemistry at the α-carbon (D-configuration vs. L-configuration) .

- Applications : The D-enantiomer is less common in biological systems due to enzymatic specificity for L-forms. It is primarily used in chiral studies or niche synthetic applications.

L-Lysine Methyl Ester Hydrochloride

- Molecular Formula : C₇H₁₆N₂O₂·HCl

- Molecular Weight : 196.68 g/mol

- CAS No.: 15445-34-8

- Key Difference: Presence of an additional ε-amino group in the lysine side chain .

- Applications: Used in peptide synthesis and as a precursor for poly-L-lysine, a cationic polymer in drug delivery. The extra amino group increases polarity, affecting solubility and reactivity compared to leucine derivatives.

L-Leucyl-L-Leucine Methyl Ester Hydrochloride

- Molecular Formula : C₁₃H₂₇ClN₂O₃

- Molecular Weight : 294.82 g/mol

- CAS No.: 6491-83-4

- Key Difference : Dipeptide structure with a peptide bond between two leucine residues .

- Applications: Acts as a substrate for protease studies and in research on peptide stability. The dimeric structure introduces steric hindrance, altering hydrolysis kinetics compared to monomeric esters.

Physicochemical and Functional Comparisons

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Functional Groups |

|---|---|---|---|---|

| Methyl L-leucinate HCl | C₇H₁₆ClNO₂ | 181.66 | 7517-19-3 | Methyl ester, α-amino, HCl |

| D-Leucine methyl ester HCl | C₇H₁₆ClNO₂ | 181.66 | 228-681-1 | D-configuration, HCl |

| L-Lysine methyl ester HCl | C₇H₁₆N₂O₂·HCl | 196.68 | 15445-34-8 | ε-amino, methyl ester, HCl |

| L-Leucyl-L-Leucine methyl HCl | C₁₃H₂₇ClN₂O₃ | 294.82 | 6491-83-4 | Peptide bond, methyl ester, HCl |

Biological Activity

Dimethyl-L-leucine hydrochloride (DMLH) is a derivative of the branched-chain amino acid leucine, which is known for its significant role in protein synthesis and various metabolic processes. This article explores the biological activity of DMLH, focusing on its pharmacodynamics, metabolic pathways, and potential therapeutic applications.

Overview of this compound

This compound is synthesized from L-leucine, an essential amino acid that plays a crucial role in muscle protein synthesis and metabolic regulation. The compound's structure includes two methyl groups attached to the nitrogen atom of the leucine side chain, which may influence its biological properties compared to standard L-leucine.

Pharmacodynamics

DMLH exhibits several pharmacological properties that are attributed to its structural similarities with leucine. The primary mechanism of action involves the activation of the mechanistic target of rapamycin (mTOR) pathway, which is critical for protein synthesis and cell growth regulation. Leucine's ability to stimulate mTOR is well-documented and suggests that DMLH may have similar effects.

- mTOR Activation : DMLH likely activates mTOR through Rag GTPases and leucyl-tRNA synthetase interactions, similar to L-leucine .

- Protein Synthesis : By stimulating mRNA translation initiation, DMLH promotes protein synthesis in various tissues including skeletal muscle, liver, and adipose tissue .

- Metabolic Regulation : The compound may influence glucose metabolism and insulin signaling pathways, contributing to improved metabolic health .

Metabolism

The metabolism of DMLH parallels that of L-leucine, involving several enzymatic conversions:

- Transamination : DMLH undergoes transamination to form α-ketoisocaproate (α-KIC), which is further metabolized to isovaleryl-CoA.

- Conversion to Acetyl-CoA : A significant portion of the metabolized product is converted into acetyl-CoA, a key intermediate in energy production and biosynthetic pathways .

Table 1: Metabolic Pathways of DMLH

| Metabolic Step | Enzyme Involved | Product |

|---|---|---|

| Transamination | Branched-chain amino acid transaminase (BCAT) | α-Ketoisocaproate (α-KIC) |

| Oxidative Decarboxylation | Branched-chain α-ketoacid dehydrogenase | Isovaleryl-CoA |

| Conversion to Acetyl-CoA | Various enzymes | Acetyl-CoA |

Muscle Protein Synthesis

Research indicates that DMLH can enhance muscle protein synthesis through its action on the mTOR pathway. This effect is particularly beneficial in conditions such as aging and muscle wasting diseases where protein synthesis is impaired.

Case Studies

- Aging Population : A study demonstrated that supplementation with leucine derivatives like DMLH improved muscle mass and strength in elderly individuals by enhancing protein synthesis rates .

- Obesity and Metabolic Disorders : Clinical trials have shown that DMLH supplementation can aid in regulating blood sugar levels and improving insulin sensitivity in obese patients .

Potential Therapeutic Applications

Given its biological activity, DMLH holds promise for various therapeutic applications:

- Muscle Wasting Disorders : Potential use in conditions such as cachexia or sarcopenia where muscle loss occurs.

- Metabolic Syndrome : May assist in managing obesity-related metabolic dysfunctions through its effects on protein metabolism and insulin sensitivity.

- Post-Surgical Recovery : Could be beneficial in enhancing recovery from surgery by promoting tissue repair and regeneration.

Q & A

Q. What experimental design strategies optimize reaction parameters for scalable synthesis?

- Methodological Answer : Employ factorial design to test variables like temperature, pH, and solvent ratios. For example, a 2³ factorial design can evaluate the impact of HCl concentration, cooling rate, and stirring time on yield. Response Surface Methodology (RSM) further refines optimal conditions .

Q. How can synthesis protocols be standardized to ensure reproducibility across laboratories?

- Methodological Answer : Document all parameters (e.g., solvent grade, equipment calibration) in detail. Use internal standards during HPLC analysis and share raw data via supplementary materials. Collaborative validation through inter-laboratory studies minimizes procedural drift .

Q. What methodologies assess solvent effects on polymorphic forms of this compound?

- Methodological Answer : Screen solvents (e.g., acetonitrile, ethyl acetate) under varying temperatures and evaporation rates. Characterize polymorphs using Differential Scanning Calorimetry (DSC) and XRD. Compare free energy differences via computational modeling (e.g., density functional theory) to predict stable forms .

Data Analysis and Validation

Q. How should researchers address inconsistencies in literature-reported physicochemical properties?

- Methodological Answer : Replicate experiments using primary sources’ methods. If inconsistencies remain, evaluate environmental factors (e.g., humidity during crystallization) or analytical instrument sensitivity. Meta-analyses of aggregated data can identify trends obscured in individual studies .

Q. What statistical approaches are recommended for evaluating reaction optimization data?

- Methodological Answer : Use multivariate analysis (e.g., Principal Component Analysis) to reduce dimensionality in datasets. Machine learning algorithms (e.g., Random Forest) can predict optimal conditions from historical data. Confidence intervals (95%) should accompany reported yields to quantify uncertainty .

Ethical and Reproducibility Considerations

Q. How can researchers ensure compliance with ethical guidelines when publishing synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.